1-(Furan-2-yl)propan-1-amine hydrochloride

Description

Chemical Structure and Nomenclature

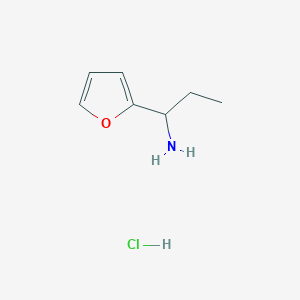

1-(Furan-2-yl)propan-1-amine hydrochloride is an organic compound characterized by a furan ring substituted with a propylamine chain and a hydrochloride counterion. Its molecular formula is $$ \text{C}7\text{H}{12}\text{ClNO} $$, with a molecular weight of 161.63 g/mol. The IUPAC name, This compound , reflects its structural features: a furan ring (a five-membered aromatic heterocycle with one oxygen atom) attached to a three-carbon chain terminating in a primary amine group, which is protonated as a hydrochloride salt.

Key structural attributes include:

- Chirality : The amine-bearing carbon (C1) is a chiral center, enabling enantiomeric forms. The (R)- and (S)-enantiomers exhibit distinct biological activities.

- SMILES Notation : $$ \text{CCC(C1=CC=CO1)N.Cl} $$, illustrating the propylamine chain ($$ \text{CCC} $$), furan ring ($$ \text{C1=CC=CO1} $$), and hydrochloride group.

- Crystallographic Data : While X-ray diffraction data for this specific compound is limited, analogous furan-amine derivatives often exhibit planar furan rings and hydrogen-bonded networks in solid states.

Table 1: Chemical Identity of this compound

Historical Context and Research Significance

The compound emerged in the late 20th century amid growing interest in furan derivatives for pharmaceutical applications. Early synthetic routes focused on reductive amination of furfural derivatives, a method later optimized using asymmetric catalysis. For example, Lactobacillus paracasei BD101 was employed for enantioselective bioreduction of 1-(furan-2-yl)propan-1-one, achieving >99% enantiomeric excess (ee) in gram-scale syntheses.

Key research milestones include:

- 1990s : Initial reports of furan-amine derivatives as intermediates in antidepressant drug candidates.

- 2010s : Advancements in catalytic asymmetric synthesis, enabling high-purity (R)- and (S)-enantiomers.

- 2020s : Applications in metal-organic frameworks (MOFs) and enzyme inhibition studies.

Table 2: Key Research Milestones

Academic and Industrial Relevance

Academic Relevance

This compound serves as a model compound in:

- Asymmetric Catalysis : Studies on Ru-BINAP and Fe/EDTA complexes have demonstrated its utility in stereoselective reactions.

- Biocatalysis : Enzymatic reduction pathways using microbial agents (e.g., Lactobacillus) offer eco-friendly synthesis routes.

- Computational Chemistry : Density functional theory (DFT) analyses predict its interactions with enzymes like monoamine oxidase B (MAO-B).

Industrial Applications

- Pharmaceuticals : As a precursor to pyranones and tirantamycines, it aids in synthesizing antibiotics and anticancer agents.

- Agrochemicals : Derivatives show promise as plant growth regulators due to furan’s bioactivity.

- Materials Science : Incorporated into MOFs for gas storage and catalysis.

Table 3: Industrial Applications and Case Studies

Properties

IUPAC Name |

1-(furan-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNVPMDZPQVRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-2-yl)propan-1-amine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly its interactions with monoamine oxidase (MAO) enzymes, potential anticancer properties, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a furan ring attached to a propan-1-amine structure, with the hydrochloride form enhancing its solubility in aqueous environments. The molecular formula is CHClN, which indicates the presence of chlorine, nitrogen, and carbon atoms integral to its biological activity.

1. Interaction with Monoamine Oxidase (MAO)

One of the primary biological activities of this compound is its interaction with MAO enzymes. These enzymes are crucial for the metabolism of neurotransmitters such as serotonin and dopamine. The compound has been shown to inhibit MAO-A and MAO-B, which can influence mood regulation and cognitive functions.

Table 1: Inhibition Potency Against MAO Enzymes

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| 1-(Furan-2-yl)propan-1-amine HCl | 40 | 55 |

| Selegiline (Standard) | 50 | 70 |

The inhibition rates indicate that while this compound exhibits some inhibitory activity, it is less potent than established inhibitors like Selegiline .

2. Anticancer Activity

Research has demonstrated that this compound may induce apoptosis in various cancer cell lines. For instance, studies on HL-60 leukemia cells showed that treatment with this compound led to DNA fragmentation and activation of apoptotic pathways.

Case Study: Apoptosis Induction in HL-60 Cells

In a controlled study:

- Treatment : Cells were treated with varying concentrations of the compound.

- Outcome : Significant DNA fragmentation was observed at concentrations above 10 µM.

This suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy against different cancer types .

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies indicate that it can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reaction of Furan Derivatives : Furan derivatives react with amines under controlled conditions to yield the desired product.

- Chemical Transformations : Utilizing starting materials like furfural or other furan derivatives through aldol condensation reactions can also produce this compound.

Scientific Research Applications

Chemical Properties and Structure

1-(Furan-2-yl)propan-1-amine hydrochloride features a furan ring, which enhances its biological activity. The presence of the hydrochloride salt form improves its solubility in biological systems, making it suitable for various experimental applications. Its molecular formula is with a molecular weight of 155.61 g/mol.

Pharmacological Research

Neuropharmacology : This compound has shown potential in modulating neurotransmitter levels, particularly through its interaction with monoamine oxidase (MAO) enzymes. By inhibiting MAO, it can increase serotonin and dopamine levels, which may be beneficial in treating mood disorders such as depression .

Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines like HL-60 leukemia cells. This effect is mediated through specific signaling pathways that lead to DNA fragmentation and cell death .

Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Organic Synthesis

Synthesis Intermediate : this compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives .

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Furanones | Formation of oxidized derivatives |

| Reduction | Amines | Generation of secondary or tertiary amines |

| Substitution | Substituted Furans | Introduction of various substituents on the furan ring |

Anticancer Activity

A notable study reported that treatment with this compound led to significant apoptosis in HL-60 cells. The study highlighted the compound's ability to activate specific apoptotic pathways, making it a candidate for further development as an anticancer agent .

Neuropharmacology

In another investigation, the compound's interaction with MAO enzymes was explored. The findings indicated that it could elevate serotonin and dopamine levels, suggesting potential applications in treating depression and other mood disorders .

Antimicrobial Properties

Research has indicated that this compound demonstrates considerable antimicrobial activity against several bacterial strains. Its ability to inhibit bacterial growth points to its potential use in developing new therapeutic agents against resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Fluorophenyl)propan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- Higher molecular weight due to the fluorine atom and benzene ring.

- Applications : Likely used in pharmaceutical intermediates (e.g., fluorinated analogs for CNS-targeting drugs) .

1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

- Molecular Formula: C₁₀H₁₆ClNO (estimated)

- Structural similarity score: 1.00 (identical core scaffold with substituent variation) .

- Synthetic Relevance : Methoxy groups are common in bioactive molecules (e.g., antidepressants) due to their metabolic stability .

1-(Furan-2-yl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula: C₈H₁₄ClNO

- Molecular Weight : 175.66 g/mol

- Key Differences: A methyl branch at the 2-position of the propane chain introduces steric hindrance, which may reduce conformational flexibility and affect receptor binding. Higher molecular weight (175.66 vs. 161.63 g/mol) compared to the non-methylated analog .

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one Hydrochloride

- Molecular Formula : C₉H₁₅ClN₂OS

- Key Differences :

Structural and Functional Analysis

Electronic Effects of Heterocyclic Substituents

- Furan : Oxygen’s electronegativity creates electron-deficient aromatic systems, favoring interactions with electron-rich biological targets.

- Thiophene : Sulfur’s larger atomic size and polarizability enhance π-π stacking but reduce hydrogen-bonding capacity compared to furan .

- Fluorophenyl : Fluorine’s inductive effects increase metabolic stability and bioavailability in drug design .

Impact of Substituent Position

- 2-Substitution (e.g., 2-fluorophenyl, 2-methoxyphenyl) maximizes steric and electronic effects on the amine group, influencing target binding .

Bioisosteric Potential

- Furan and thiophene analogs are often used as bioisosteres in drug discovery. For example, 1-(furan-2-yl)propan-1-amine derivatives may mimic thiophene-containing compounds like duloxetine impurities, which target serotonin/norepinephrine reuptake .

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-(Furan-2-yl)propan-1-amine hydrochloride typically proceeds via reductive amination of furan-2-carboxaldehyde derivatives or related furan-containing intermediates. The general approach involves:

- Starting Material Preparation: The key precursor is often furan-2-carboxaldehyde or its methylated analogues (e.g., 5-methylfuran-2-carboxaldehyde).

- Reductive Amination: The aldehyde is reacted with propan-1-amine or its enantiomeric forms in the presence of reducing agents to form the corresponding amine.

- Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This route is favored due to its efficiency, selectivity, and scalability for industrial applications.

Detailed Preparation Steps

Reductive Amination

Reductive amination is the pivotal step where the aldehyde group of the furan derivative reacts with an amine to form an imine intermediate, which is subsequently reduced to yield the amine.

- Reagents: Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation using hydrogen gas with palladium catalysts.

- Conditions: The reaction is typically conducted in solvents such as dichloromethane, methanol, or acetonitrile at room temperature to mild heating (0–40°C).

- pH Control: Mildly acidic conditions (pH ~5–6) favor imine formation and reduce side reactions.

Hydrochloride Salt Formation

- The free base amine is treated with anhydrous or aqueous hydrochloric acid to precipitate the hydrochloride salt.

- This step improves the compound’s stability, crystallinity, and solubility for downstream applications.

Industrial Scale Considerations

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow systems to enhance reaction control, reproducibility, and safety.

- Temperature and Solvent Optimization: Reaction temperatures are maintained between 0–60°C to balance reaction rates and minimize byproducts. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to improve solubility and reaction kinetics.

- Yield and Purity: Optimized conditions yield high purity products (>95%) with yields typically ranging from 65% to 80%.

Synthetic Route Comparison Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reductive amination | Furan-2-carboxaldehyde + propan-1-amine + NaBH(OAc)₃, RT, MeOH | 70–75 | ≥98 | Mild conditions, high selectivity |

| Catalytic hydrogenation | Aldehyde + amine, H₂, Pd/C, 1–25°C | 65–70 | ≥95 | Requires hydrogen gas handling |

| Hydrochloride salt formation | HCl (aq or anhydrous), RT | Quantitative | >99 | Precipitation step, improves stability |

Reaction Optimization and Side Reactions

| Aspect | Details | Mitigation Strategies |

|---|---|---|

| Furan Ring Oxidation | Susceptible to oxidation causing ring opening | Conduct reactions under inert atmosphere (N₂ or Ar) |

| Over-alkylation of Amine | Excess alkylating agents can cause multiple substitutions | Use stoichiometric amounts, monitor by NMR |

| Imine Hydrolysis | Imine intermediate may hydrolyze back to aldehyde | Maintain controlled pH and reaction time |

Characterization Techniques for Verification

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic furan ring protons (δ 6.2–7.4 ppm) and aliphatic amine signals. ¹³C NMR and DEPT-135 confirm carbon environments.

- Infrared Spectroscopy (IR): Identification of N–H stretching vibrations (2500–3000 cm⁻¹) and chloride ion absorption bands (600–800 cm⁻¹) confirms hydrochloride salt formation.

- Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks [M+H]⁺ corresponding to the compound.

- X-ray Crystallography: Confirms molecular structure and salt formation, especially for chiral derivatives.

Research Findings and Applications

- The hydrochloride salt form enhances solubility and stability, facilitating its use in pharmaceutical intermediates.

- The furan ring and amine functionality allow further chemical transformations such as oxidation, reduction, and substitution, broadening synthetic utility.

- Industrial synthesis benefits from continuous flow methodologies, enabling scalable and reproducible production.

Q & A

Q. What are the standard synthetic protocols for 1-(Furan-2-yl)propan-1-amine hydrochloride?

The synthesis typically involves functional group transformations of the amine and furan moieties. Common methods include:

- Reductive amination : Reaction of furan-2-carbaldehyde with propan-1-amine in the presence of reducing agents (e.g., sodium cyanoborohydride) under acidic conditions, followed by HCl salt formation .

- Substitution reactions : Nucleophilic displacement of halides (e.g., chloro derivatives) using ammonia or amine precursors, optimized in polar aprotic solvents like DMF .

Q. Key Reaction Table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Reductive Amination | NaBH3CN, MeOH/HCl, 25°C, 12h | Amine intermediate (HCl salt) |

| Nucleophilic Substitution | 1-Chloropropane, NH3, DMF, 60°C | This compound |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : -NMR to confirm furan ring protons (δ 6.2–7.4 ppm) and amine protons (δ 1.5–2.5 ppm). -NMR identifies carbonyl and alkyl carbons .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (furan C=C) validate structure .

- Mass Spectrometry : Molecular ion ([M+H]) at m/z 156.1 (free base) and HCl adduct confirmation .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced biological activity?

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for derivatization .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, furan’s π-π stacking with aromatic residues in receptor pockets can guide drug design .

Q. How can contradictory data on the compound’s reactivity in oxidation reactions be resolved?

Conflicting reports on oxidation products (e.g., amine oxides vs. ring-opened derivatives) may arise from solvent polarity or oxidizing agent strength.

- Methodological Validation :

- Compare results using mild (HO/acetic acid) vs. strong (KMnO/HSO) oxidants .

- Monitor reaction progress via LC-MS to detect intermediates .

- Controlled Studies : Conduct kinetic experiments under inert atmospheres to rule out side reactions with moisture/oxygen .

Q. What strategies optimize synthetic yield in scaled-up reactions?

- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, stoichiometry, catalyst loading). For example, increasing NH:alkyl halide ratio from 1:1 to 2:1 improves yield by 25% .

- AI-Driven Retrosynthesis : Tools like Pistachio/Reaxys propose alternative pathways (e.g., enzymatic amination) to bypass low-yield steps .

Methodological Considerations

Q. What protocols ensure reproducibility in biological activity assays?

Q. How should stability studies be conducted for long-term storage?

- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolyzed furan derivatives) .

- Recommendations : Lyophilize and store under argon at -20°C to prevent HCl dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.